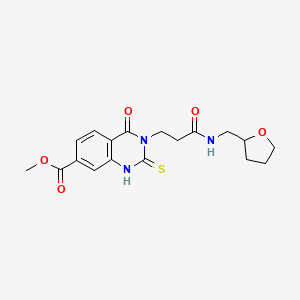

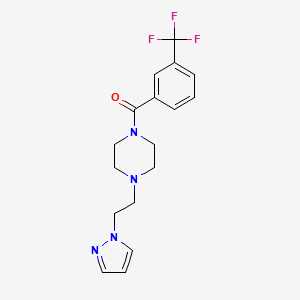

![molecular formula C12H18ClNO3S B2507226 4-[(4-甲氧基苯基)磺酰基]哌啶盐酸盐 CAS No. 101768-77-8](/img/structure/B2507226.png)

4-[(4-甲氧基苯基)磺酰基]哌啶盐酸盐

描述

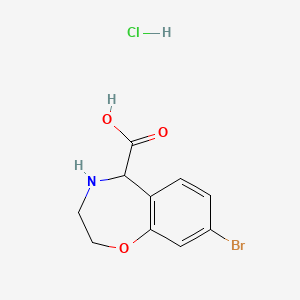

The compound "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" is a derivative of piperidine with a sulfonyl functional group attached to the piperidine ring and a methoxyphenyl group attached to the sulfonyl group. Piperidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Additionally, a convenient route to synthesize piperidine derivatives includes cyclization of acetylenic sulfones with beta and gamma-chloroamines . These methods provide a framework for the synthesis of "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" by potentially substituting the appropriate methoxyphenyl group during the synthesis process.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The sulfonyl group attached to this ring is a key functional group that can influence the molecule's reactivity and interaction with biological targets . The methoxy group in "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" is an electron-donating group that can affect the electronic distribution within the molecule, potentially impacting its biological activity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including N-acylation and N-sulfonylation, which can modify their chemical properties . The anodic methoxylation of piperidine derivatives has been studied, indicating that different substituents on the piperidine ring can influence the outcome of such reactions . These reactions are relevant for the modification and optimization of "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring . For instance, the introduction of a sulfonyl group can increase the compound's polarity, potentially improving its solubility in aqueous media . The presence of a methoxy group can also affect the compound's hydrophobicity and its interaction with biological membranes.

Relevant Case Studies

Case studies involving piperidine derivatives often focus on their biological activities. For example, certain piperidine sulfonamides have been evaluated as selective human beta(3) agonists , while others have been tested for antimicrobial activity against pathogens of tomato plants . Additionally, piperidine derivatives have been investigated as inhibitors of tumor necrosis factor-alpha (TNF-alpha) and matrix metalloproteinases (MMPs), which are important targets in inflammatory diseases . These studies provide insight into the potential therapeutic applications of "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" and related compounds.

科学研究应用

酶抑制和疾病治疗

- 与 4-[(4-甲氧基苯基)磺酰基]哌啶盐酸盐相关的化合物,特别是磺酰基衍生物,已被研究其对肿瘤坏死因子-α 转换酶 (TACE) 和基质金属蛋白酶 (MMP) 活性的选择性抑制作用。这些酶在包括癌症和炎症性疾病在内的各种病理状况中具有重要意义。像这些磺酰基衍生物这样的选择性抑制剂可能会导致针对这些疾病中涉及的特定酶的治疗剂的开发 (Venkatesan 等人,2004).

合成与表征

- 该化合物的类似物,特别是 N-酰基和 N-磺酰基哌啶,已通过循环伏安法合成和研究。在不同条件下研究了它们的阳极甲氧基化特性,从而深入了解了这些化合物的电化学行为。这些知识对于涉及化学合成和材料科学的应用至关重要 (Golub & Becker,2015).

抗菌和抗氧化特性

- 4-[(4-甲氧基苯基)磺酰基]哌啶的某些衍生物已显示出对影响番茄植株的病原体(如黄单胞菌和青枯菌)的显着抗菌活性。这些发现突出了这些化合物在农业应用中的潜力,特别是在保护有价值的作物方面 (Vinaya 等人,2009).

- 磺酰基腙,另一种衍生物,已显示出有希望的抗氧化能力和抗胆碱酯酶活性,表明其在治疗氧化应激相关疾病和阿尔茨海默病等神经退行性疾病中具有潜在用途 (Karaman 等人,2016).

光物理性质

- 对与 4-[(4-甲氧基苯基)磺酰基]哌啶相关的 4-芳基吡啶盐的研究提供了对其荧光特性的见解,为其在材料科学中的应用开辟了道路,特别是在激光染料和其他光电器件的开发中 (Kelley 等人,2001).

结构和晶体学研究

- 某些衍生物的详细结构和晶体学研究提供了对其分子排列和相互作用的更深入了解。这些知识在材料科学领域对于开发具有所需物理和化学性质的新材料至关重要 (Girish 等人,2008).

安全和危害

作用机制

Target of Action

“4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .

Mode of Action

The mode of action of a compound is determined by its interactions with its biological targets. Piperidine derivatives can interact with a variety of targets, depending on their specific structures .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, due to their heterocyclic nature, can have varied pharmacokinetic properties .

属性

IUPAC Name |

4-(4-methoxyphenyl)sulfonylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S.ClH/c1-16-10-2-4-11(5-3-10)17(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHQAYTXNLYARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

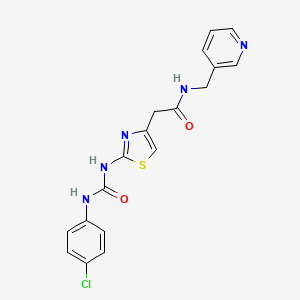

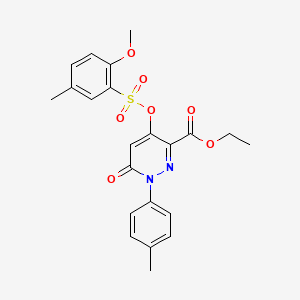

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

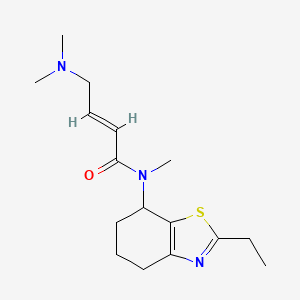

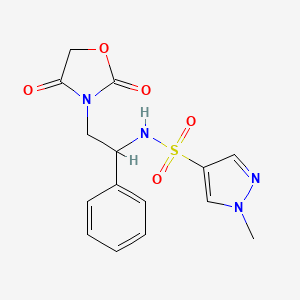

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

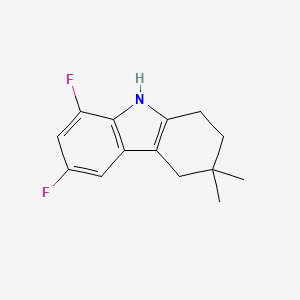

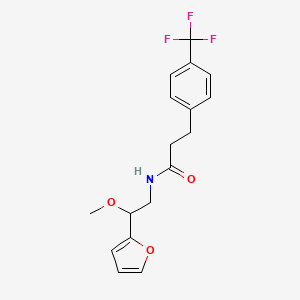

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)

![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)